3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVALOSRYKAEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Pyridine derivatives: Compounds like 2-aminopyridine and 3-bromopyridine share the pyridine ring structure and are used in various chemical syntheses.
Uniqueness
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its difluorinated benzamide core and the thiophene-pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
3,4-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound characterized by its unique structural features, which include a difluorobenzamide core and a thiophene-pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 330.4 g/mol. Its structure is depicted as follows:
This arrangement allows for significant interactions with biological targets, potentially influencing various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation by targeting specific enzymes or receptors involved in cancer progression. The mechanism of action likely involves binding to protein targets that regulate cell growth and survival.
For instance, compounds with difluorinated benzamide structures have been linked to enhanced activity against cancer cell lines, suggesting that the difluoro substitution may improve binding affinity to biological targets.
Antimicrobial Activity
In addition to its anticancer potential, this compound may also possess significant antimicrobial properties. The presence of the thiophene and pyridine groups could enhance its ability to interact with microbial enzymes or receptors, making it a candidate for further investigation in antimicrobial drug development.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or growth.
- Receptor Binding : It may interact with specific receptors on cell surfaces, altering signaling pathways that regulate cell function.
Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its design for improved efficacy.
Case Study: Antitumor Efficacy
A study focusing on the efficacy of related benzamide derivatives demonstrated that compounds with similar structural characteristics exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, some derivatives showed IC50 values less than 10 nM against human colon adenocarcinoma cells, indicating potent antitumor activity .
Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, and what reaction parameters are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling 3,4-difluorobenzoyl chloride with (2-(thiophen-3-yl)pyridin-3-yl)methanamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI to form the amide bond .
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) to enhance reactivity and solubility .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product (typical yields: 60–75%) .
Q. How should researchers confirm the regiochemistry of fluorine atoms and the thiophene-pyridine linkage in this compound?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and heterocyclic moieties (see analogous structures in ).
- NMR spectroscopy :
- : Distinct signals for 3- and 4-fluoro substituents (δ ≈ -110 to -120 ppm) .
- : Coupling patterns of pyridine protons (e.g., H-2 and H-4) confirm substitution .
- HRMS : Exact mass matching (<2 ppm error) validates molecular formula .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC determination) .
- Cellular toxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity .
- Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for in vitro studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., methyl, methoxy) on the pyridine or thiophene rings to probe electronic effects .
- Fluorine substitution : Compare 3,4-difluoro with monofluoro or trifluoromethyl analogs to assess metabolic stability .
- Bioisosteric replacement : Replace the benzamide with sulfonamide or urea groups to enhance binding affinity .
Q. How can contradictory results in biological activity across assay systems be resolved?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
- Solubility reassessment : Verify compound integrity in assay buffers via LC-MS to rule out aggregation .
Q. What strategies improve the yield of the thiophene-pyridine intermediate during scale-up synthesis?
- Methodological Answer :
- Catalyst optimization : Use Pd-catalyzed cross-coupling (Suzuki or Stille) for regioselective thiophene-pyridine bond formation .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
